

Understanding Iobitridol: An In-Vitro Analysis of Osmolality and Viscosity

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Compound of Interest

Compound Name: *Iobitridol*

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This technical guide provides a comprehensive overview of the in-vitro physicochemical properties of **Iobitridol**, a non-ionic, low-osmolality radiographic contrast medium. A thorough understanding of its osmolality and viscosity is critical for predicting its behavior in physiological systems and ensuring its safe and effective use in diagnostic imaging. This document summarizes key quantitative data, details the experimental methodologies for their determination, and presents visual workflows to elucidate the measurement processes.

Core Physicochemical Data of Iobitridol

Iobitridol (Xenetix®) is a water-soluble, tri-iodinated, non-ionic monomeric contrast agent.^{[1][2]} Its chemical structure is designed to minimize interactions with biological membranes, contributing to its favorable safety profile.^[2] The osmolality and viscosity are key parameters that influence its hemodynamic effects and patient tolerance.^{[3][4]}

Quantitative Data Summary

The osmolality and viscosity of **Iobitridol** are dependent on its concentration and the temperature of the solution. The following tables summarize these properties for commercially available concentrations of **Iobitridol**.

Table 1: Osmolality of **Iobitridol** Solutions

Ibitridol Concentration (mg I/mL)	Osmolality (mOsm/kg H ₂ O)
250	585
300	695
350	915

Table 2: Viscosity of **Ibitridol** Solutions at Different Temperatures

Ibitridol Concentration (mg I/mL)	Viscosity at 20°C (mPa·s)	Viscosity at 37°C (mPa·s)
250	6	4
300	11	6
350	21	10

Experimental Protocols

The determination of osmolality and viscosity of pharmaceutical solutions like **Ibitridol** requires precise and standardized methodologies. The following sections detail the general principles and steps for these measurements.

Osmolality Determination

Osmolality is a measure of the solute concentration in a solution and is a critical factor in the physiological compatibility of injectable drugs. The most common methods for its determination are freezing-point depression osmometry and vapor pressure osmometry.

Methodology: Freezing-Point Depression Osmometry

This method is based on the colligative property that the freezing point of a solution is depressed in proportion to the molal concentration of all dissolved particles.

1. Principle: The freezing point of a solution is lower than that of the pure solvent. This depression is directly proportional to the concentration of solute particles. An osmometer measures this freezing point depression to calculate the osmolality.

2. Apparatus: A freezing point osmometer.

3. Calibration:

- The instrument is calibrated using standard solutions of known osmolality, typically sodium chloride solutions.
- A two-point calibration is performed using two standards that bracket the expected osmolality of the **lobitridol** sample.
- For low osmolality samples, purified water can be used as a zero-point standard (0 mOsm/kg).

4. Procedure:

- A small, precise volume of the **lobitridol** solution is placed in a sample tube.
- The sample is supercooled to a temperature below its freezing point.
- Freezing is then induced by mechanical vibration or a brief electrical current.
- As the sample freezes, the heat of fusion is released, causing the temperature to rise to a plateau, which is the freezing point of the solution.
- The instrument's detector measures this temperature, and the microprocessor converts the freezing point depression into an osmolality value (mOsm/kg).

5. System Suitability: The measurement of a standard solution is repeated multiple times (e.g., six times). The repeatability and the deviation of the average value from the known value should be within acceptable limits (e.g., <2.0% and <3.0%, respectively).

Methodology: Vapor Pressure Osmometry

This technique measures the dew point temperature depression of a sample compared to the pure solvent, which is related to the vapor pressure and thus the osmolality.

1. Principle: The vapor pressure of a solution is lower than that of the pure solvent at the same temperature. This difference in vapor pressure is proportional to the solute concentration. The instrument measures the temperature at which condensation forms on a thermocouple, which is related to the vapor pressure.

2. Apparatus: A vapor pressure osmometer.

3. Calibration: The instrument is calibrated with standard solutions of known osmolality.

4. Procedure:

- A small volume (typically microliters) of the **lobitridol** solution is pipetted onto a filter paper disc.
- The disc is placed in the sample holder within a sealed measurement chamber.
- The chamber is allowed to equilibrate, and the instrument measures the dew point temperature.
- The difference between the dew point of the sample and that of the pure solvent is used to calculate the osmolality.

Viscosity Determination

Viscosity is the measure of a fluid's resistance to flow and is a crucial parameter for the injectability and hemodynamic effects of contrast media. The viscosity of contrast agents generally decreases with increasing temperature.

Methodology: Capillary Tube Viscometry

1. Principle: This method measures the time it takes for a known volume of liquid to flow through a capillary of a known diameter and length under a given pressure.
2. Apparatus: A capillary tube viscometer (e.g., an Ubbelohde viscometer).
3. Calibration: The viscometer constant is determined by measuring the flow time of a standard liquid with a known viscosity.

4. Procedure:

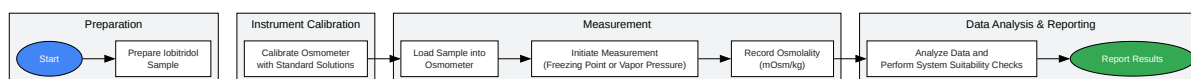
- The **lobitridol** solution is introduced into the viscometer.
- The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature (e.g., 20°C or 37°C).
- The liquid is drawn up into the measuring bulb.
- The time taken for the liquid to flow between two marked points on the capillary is measured accurately.
- The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity (in mPa·s) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.

Methodology: Rotational Viscometry

1. Principle: A spindle is rotated in the sample fluid, and the torque required to overcome the viscous drag is measured. This torque is proportional to the viscosity of the fluid.
2. Apparatus: A rotational viscometer with appropriate spindles.
3. Calibration: The instrument is calibrated using standard viscosity fluids.
4. Procedure:
 - The **lobitridol** solution is placed in a suitable container.
 - The viscometer is set up with the appropriate spindle and rotational speed.
 - The spindle is immersed in the **lobitridol** solution to the specified depth.
 - The sample is allowed to equilibrate to the test temperature.
 - The spindle is rotated, and the instrument measures the torque.
 - The viscosity is either read directly from the instrument's display or calculated from the torque reading, spindle geometry, and rotational speed.

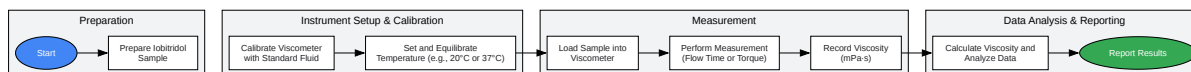
Visualized Workflows

The following diagrams illustrate the generalized experimental workflows for determining the osmolality and viscosity of **lobitridol**.



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Caption: Experimental workflow for osmolality determination.



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Caption: Experimental workflow for viscosity determination.

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